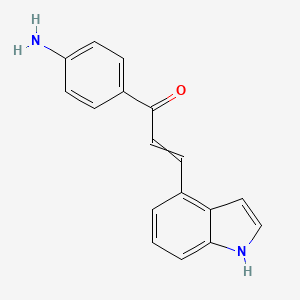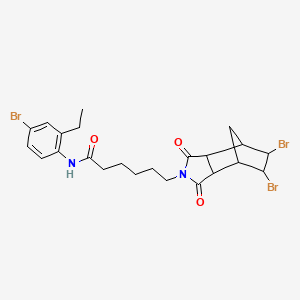![molecular formula C16H22GeNO8 B12463017 (1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate](/img/structure/B12463017.png)
(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate is a complex organogermanium compound. This compound is notable for its unique bicyclic structure, which includes a germabicyclo[3.3.3]undecane core. The presence of germanium in the structure is particularly interesting due to the element’s applications in various fields, including electronics and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate typically involves the reaction of 1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane with 2-methyl phthalic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the germabicyclo[3.3.3]undecane core, followed by its functionalization to introduce the hydroxy group. The final step involves esterification with 2-methyl phthalic anhydride. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-{1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate involves its interaction with biological molecules. The compound’s unique structure allows it to interact with specific molecular targets, such as enzymes or receptors, potentially leading to biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar bicyclic structure but with silicon instead of germanium.
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Another silicon-based analogue with a methoxy group.
Uniqueness
1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate is unique due to the presence of germanium, which imparts distinct chemical and physical properties. Germanium-containing compounds often exhibit enhanced biological activity and stability compared to their silicon analogues.
Eigenschaften
Molekularformel |
C16H22GeNO8 |
|---|---|
Molekulargewicht |
429.0 g/mol |
InChI |
InChI=1S/C16H20GeNO7.H2O/c1-21-15(19)13-4-2-3-5-14(13)16(20)22-11-12-10-18-6-8-23-17(25-12)24-9-7-18;/h2-5,12H,6-11H2,1H3;1H2 |
InChI-Schlüssel |
VEYAKKDNYNRELV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C(=O)OCC2CN3CCO[Ge](O2)OCC3.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


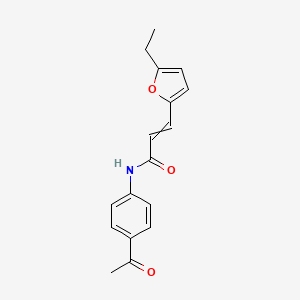
![N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12462958.png)
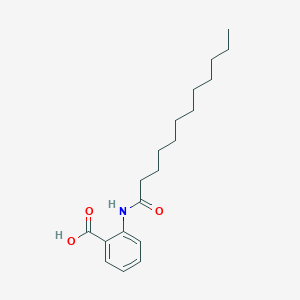
![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)
![1-(4-Chlorophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12462972.png)

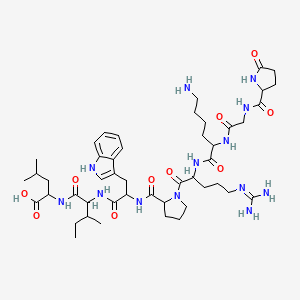
![2,4-Dichloro-6-[(mesitylimino)methyl]phenol](/img/structure/B12462993.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12463000.png)

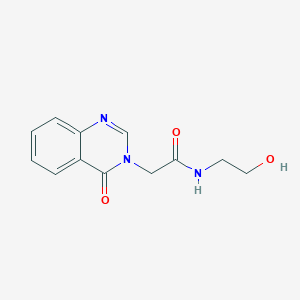
![4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463006.png)
